
6-chloro-N-phenyl-1,3,5-triazine-2,4-diamine
Descripción general
Descripción
“6-chloro-N-phenyl-1,3,5-triazine-2,4-diamine” is a derivative of the 1,3,5-triazine class . This class of compounds is known for a wide range of biological activities such as antibacterial, anticancer, anticonvulsant, antifungal, anti-HIV, anti-inflammatory, antimalarial, analgesic, anti-ulcer, etc .
Synthesis Analysis
The synthesis of this compound involves the use of cyanuric chloride and a series of sequential nucleophilic substitutions of the C-Cl bond by C-O, C-N, and C-S bonds . The substitution of Cl by primary amines was achieved in high to moderate yields by refluxing a solution of 1,4-dioxane or 1,2-dichloroethane in the presence of an excess of the corresponding amine .Molecular Structure Analysis
The molecular structure of “this compound” can be viewed using Java or Javascript . The molecular weight is 145.550 . The IUPAC Standard InChI is InChI=1S/C3H4ClN5/c4-1-7-2(5)9-3(6)8-1/h(H4,5,6,7,8,9) .Aplicaciones Científicas De Investigación
Polymeric Material Development
The synthesis and properties of phenyl-1,3,5-triazine functional aromatic polyamides, derived from triazine compounds, have been extensively studied. These polyamides demonstrate excellent thermal stability, mechanical properties, and solubility in common organic solvents, suggesting their potential applications in creating high-performance materials. The polymers exhibit high glass transition temperatures and excellent thermal stabilities, positioning them as superior candidates for heat-resistant applications, akin to the performance of well-known polyamide Kevlar® (Yu et al., 2012).
Supramolecular Chemistry
Microwave-assisted synthesis of pyrazolyl bistriazines from 6-chloro-N,N′-bispyrazolyl-[1,3,5]triazine-2,4-diamines has been shown to produce bistriazines with promising applications in supramolecular chemistry. These compounds can form extended supramolecular polymers with interesting fluorescence properties by complexation with cyanuric and barbituric acid derivatives, indicating their utility in creating functional materials with specific optical properties (Moral et al., 2010).
Anti-Plasmodial Activity
A series of 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines exhibited in vitro antiplasmodial activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum. These findings highlight the potential of triazine derivatives as lead compounds for developing new antimalarial agents (Lourens et al., 2016).
Engineering Molecular Crystals
The engineering of hydrogen-bonded molecular crystals using 1,3,5-substituted derivatives of benzene, including triazine-2,4-diamines, demonstrates their capability to engage in extensive intermolecular hydrogen bonding. This property is leveraged to generate materials with predictable structures, which can be beneficial in the design of novel crystalline materials for various applications (Helzy et al., 2008).
Analytical and Sensing Applications
The development of coated graphite electrode and polymeric membrane electrode based on Schiff bases derived from triazine diamines for the selective detection of Sm3+ ions demonstrates the potential of triazine derivatives in analytical and sensing applications. These electrodes exhibit excellent selectivity and sensitivity, indicating their utility in environmental monitoring and analysis (Upadhyay et al., 2012).
Mecanismo De Acción
Among the synthesized derivatives examined for antibacterial activity, one compound “6-chloro-N-phenyl-1,3,5-triazine-2,4-diamine” demonstrated encouraging inhibition of both Gram-positive and Gram-negative bacteria compared with the standard drug ofloxacin . A potential drug target, DNA gyrase, was found to be the most suitable for these molecules using molecular docking .
Propiedades
IUPAC Name |
6-chloro-2-N-phenyl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN5/c10-7-13-8(11)15-9(14-7)12-6-4-2-1-3-5-6/h1-5H,(H3,11,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWWCOHKWIABRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80274828 | |
| Record name | 6-chloro-N-phenyl-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80274828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16007-72-0 | |
| Record name | 6-chloro-N-phenyl-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80274828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



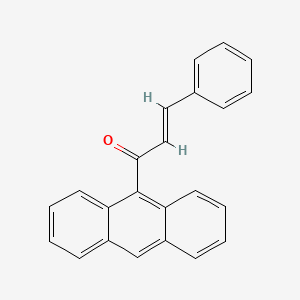
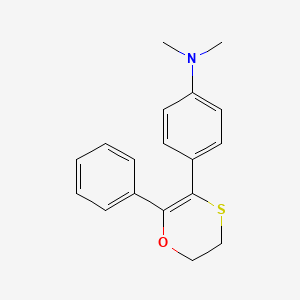
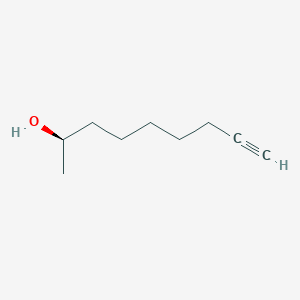
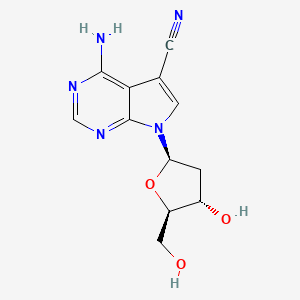
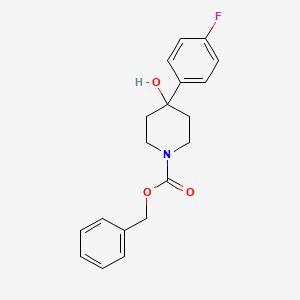


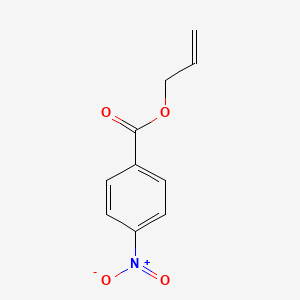

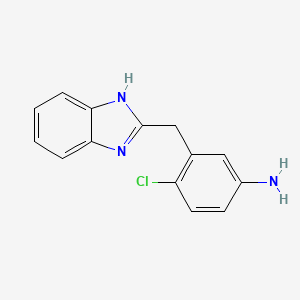
![Methyl {1-[(cyclopropylcarbamoyl)amino]cyclohexyl}acetate](/img/structure/B3048122.png)


